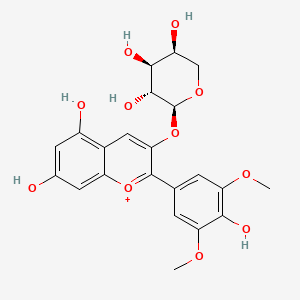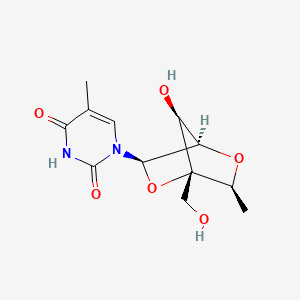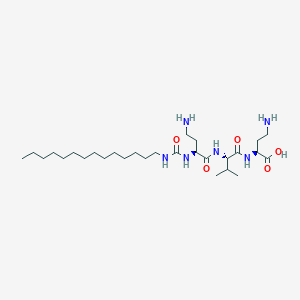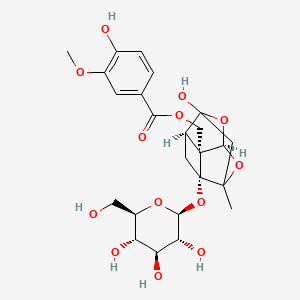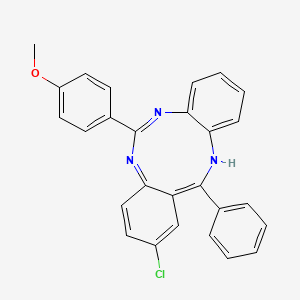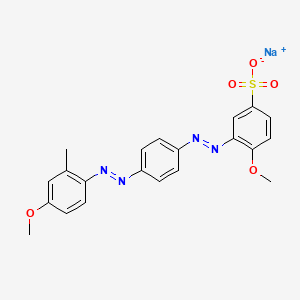
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of azo groups, which are functional groups with the general formula R-N=N-R’. These groups are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes a benzenesulfonic acid moiety, which enhances its solubility in water due to the presence of the sulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methoxy-2-methylaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-methoxybenzenesulfonic acid, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves sulfonation, where the azo compound is treated with sulfuric acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility, allowing it to be used in aqueous environments. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
Uniqueness
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-2-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its dual azo groups and the presence of both methoxy and sulfonic acid functionalities. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
75198-94-6 |
|---|---|
Molekularformel |
C21H19N4NaO5S |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
sodium;4-methoxy-3-[[4-[(4-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-17(29-2)8-10-19(14)24-22-15-4-6-16(7-5-15)23-25-20-13-18(31(26,27)28)9-11-21(20)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
InChI-Schlüssel |
DLXRDLLGTPUYHV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







